molecular formula C12H20ClNO3 B1478045 2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one CAS No. 2097946-47-7

2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one

Cat. No.: B1478045
CAS No.: 2097946-47-7
M. Wt: 261.74 g/mol
InChI Key: XPZKMSXZQCJPLS-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H20ClNO3 and its molecular weight is 261.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one falls within the class of spiroaminals, which are significant due to their complex structures and potential biological activities. The synthetic approaches to spiroaminals, including those similar in structure to the compound , are diverse and challenging, aiming to create compounds with novel skeletons for further application in medicinal chemistry and materials science. The synthesis of spiroaminals like 1-oxa-7-azaspiro[5.5]undecane is highlighted, demonstrating the interest in exploring these compounds for their unique properties and potential applications (Sinibaldi & Canet, 2008).

Biological Activity and Applications

Spiro compounds, including those structurally related to this compound, have been studied for their biological activities. For instance, spirocyclic derivatives of ciprofloxacin, employing a related spiroaminal structure, have been explored for antibacterial properties. These studies have shown activity against specific bacterial strains, indicating the potential of spiro compounds in developing new antibacterial agents (Lukin et al., 2022).

Photoreactive Properties

The unique photoreactive properties of compounds similar to this compound have been documented. For example, a study on methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, a compound with a somewhat similar structure, showed that it undergoes a unique photochemical transformation to produce β-lactam compounds, highlighting the potential of such structures in synthesizing new chemical entities with valuable properties (Marubayashi et al., 1992).

Chemical Transformations

The compound's structure lends itself to various chemical transformations, making it a valuable intermediate for synthesizing other complex molecules. Studies on the conversion of ketones of heterocyclic spiro compounds into oxime derivatives, including those with barbituric acid moieties, illustrate the versatility of spiro compounds in chemical synthesis. These transformations can lead to a range of products with potential applications in drug development and other areas of chemical research (Rahman et al., 2013).

Properties

IUPAC Name

2-chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c1-16-10-3-6-17-12(7-10)4-2-5-14(9-12)11(15)8-13/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZKMSXZQCJPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOC2(C1)CCCN(C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Reactant of Route 2
2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Reactant of Route 3
2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Reactant of Route 4
2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Reactant of Route 5
2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Reactant of Route 6
2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one

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